methyl 3-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound with diverse applications in scientific research. It features a unique arrangement of functional groups, including a pyran ring, an azetidine moiety, a sulfonyl group, and a thiophene carboxylate, making it a significant target for synthesis and study.
Mechanism of Action
Target of Action
The primary target of this compound is caspases-3, -8, and -9 . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis, and necroptosis) and inflammation .
Mode of Action
The compound is known to weakly activate caspases-3, -8, and -9 . Activation of these caspases can lead to the initiation of apoptosis, or programmed cell death . This can result in the removal of damaged cells, preventing them from becoming potential cancer cells .
Biochemical Pathways
The activation of caspases-3, -8, and -9 suggests that this compound may affect the apoptotic pathways . These pathways are crucial for maintaining cellular homeostasis and preventing the proliferation of damaged cells .
Result of Action
The activation of caspases by this compound can lead to apoptosis, resulting in the removal of damaged cells . This could potentially prevent the development and progression of diseases such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through multi-step organic reactions. A common route involves:
Formation of the pyran ring: : Starting from a suitable precursor like 2-methylacetoacetic ester, cyclization occurs under acidic conditions to form the 6-methyl-2-oxo-2H-pyran ring.
Introduction of the azetidine group: : The azetidine moiety can be introduced by reacting the pyran derivative with azetidine-1-sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with thiophene carboxylate: : Finally, the sulfonylated azetidine intermediate is coupled with methyl thiophene-2-carboxylate under suitable coupling conditions like palladium-catalyzed cross-coupling.
Industrial Production Methods: : On an industrial scale, this compound could be synthesized using similar steps but with optimizations for large-scale production. High-efficiency reactors, continuous flow processes, and automated synthesis platforms could be employed to enhance yield and purity.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: : Reduction might occur at the carboxylate or pyran moieties, depending on the reducing agents used.
Substitution: : The functional groups present allow for various substitution reactions, including nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Strong bases or acids, depending on the specific substitution.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Alcohol or aldehyde derivatives, depending on the degree of reduction.
Substitution: : Halogenated derivatives or substituted thiophenes.
Scientific Research Applications
The compound finds extensive use in various fields:
Chemistry: : As an intermediate in synthetic organic chemistry, particularly in the creation of more complex molecules.
Biology: : Used in studies involving enzyme inhibition or interaction with biological macromolecules.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: : Potential use in the development of advanced materials or as a precursor in the manufacture of specialty chemicals.
Properties
IUPAC Name |
methyl 3-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO7S2/c1-9-5-10(6-13(17)22-9)23-11-7-16(8-11)25(19,20)12-3-4-24-14(12)15(18)21-2/h3-6,11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGUKVHBHVXZFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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